molecular formula C21H24N4O4 B2549871 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049468-89-4

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2549871
CAS No.: 1049468-89-4
M. Wt: 396.447
InChI Key: BZVFDBXWXYVIDV-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide: is a complex organic compound that features a benzodioxole ring and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Piperazine Moiety: The phenylpiperazine can be synthesized separately and then coupled with the benzodioxole derivative using a suitable linker.

    Final Coupling: The ethanediamide linkage is introduced in the final step, often using amide bond formation techniques such as carbodiimide coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.

    Reduction: The amide bonds can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological receptors.

    Biology: Studying its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The benzodioxole ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide: can be compared with other compounds such as:

Uniqueness

  • Structural Features : The combination of benzodioxole and phenylpiperazine moieties is unique and contributes to its specific biological activity.
  • Applications : Its potential use in medicinal chemistry distinguishes it from other similar compounds that may not have the same pharmacological properties.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-20(21(27)23-16-6-7-18-19(14-16)29-15-28-18)22-8-9-24-10-12-25(13-11-24)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVFDBXWXYVIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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